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Compound Name: 1-Bromo-3-hexyne

Cat. No.: B1600705

An In-depth Technical Guide to 1-Bromo-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-hexyne is a valuable bifunctional molecule containing both an alkyne and a bromo-
alkane functional group. This structure makes it a versatile building block in organic synthesis,
particularly for the construction of more complex molecular architectures. Its utility is especially
noted in the preparation of novel organic materials and as an intermediate in the synthesis of
pharmaceutical compounds. The presence of the bromine atom provides a reactive site for
nucleophilic substitution and cross-coupling reactions, while the internal alkyne can undergo a
variety of addition and cycloaddition reactions. This guide provides a comprehensive overview
of its known physical and chemical properties, experimental protocols for its synthesis and
analysis, and its potential applications in drug development.

Physical and Chemical Properties

Quantitative data for 1-bromo-3-hexyne is not extensively reported in publicly available
literature. The data presented below has been compiled from various chemical databases. For
context, properties of its isomers, 1-bromo-1-hexyne, are also included where available, as
these are more widely characterized.

Physical Properties
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Property Value (1-Bromo-3-hexyne) Value (1-Bromo-1-hexyne)
CAS Number 35545-23-4 1119-64-8

Molecular Formula CeHoBr CeHoBr

Molecular Weight 161.04 g/mol 161.04 g/mol

Boiling Point Data not available 153.9 °C at 760 mmHg
Density Data not available 1.298 g/cm3

Melting Point Data not available Data not available

XLogP3 2.5 2.5

Refractive Index Data not available 1.485

Storage Temperature 2-8°C Data not available

Chemical Properties

1-Bromo-3-hexyne is characterized by the reactivity of its two primary functional groups:

o Alkyl Bromide: The carbon-bromine bond is polarized, making the terminal carbon
electrophilic and susceptible to nucleophilic attack. The bromide ion is a good leaving group,
facilitating Sn2 reactions.

¢ Internal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it
reactive towards electrophiles. It can undergo various addition reactions and serves as a key
component in metal-catalyzed cross-coupling reactions.

The molecule is considered a key intermediate for creating more complex structures through
reactions such as Sonogashira coupling, which allows for the formation of new carbon-carbon
bonds.

Experimental Protocols
Synthesis of 1-Bromo-3-hexyne
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A common synthetic route to 1-bromo-3-hexyne is via the bromination of the corresponding

alcohol, 3-hexyn-1-ol.

Reaction: CH3zCH2C=CCH2CH20H + PBrz - CH3sCH2C=CCH2CH2Br

Methodology:

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen
or Argon).

Reagents: The flask is charged with 3-hexyn-1-ol dissolved in a dry, aprotic solvent such as
diethyl ether or dichloromethane. The solution is cooled in an ice bath to 0°C.

Addition of Brominating Agent: Phosphorus tribromide (PBrs), typically one-third of a molar
equivalent, is dissolved in the same dry solvent and added dropwise to the cooled alcohol
solution via the dropping funnel with continuous stirring. The addition should be slow to
control the exothermic reaction.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours (typically 2-4 hours) or until TLC analysis indicates
the consumption of the starting material.

Workup: The reaction is carefully quenched by slowly pouring the mixture over ice water. The
organic layer is separated, and the aqueous layer is extracted multiple times with diethyl
ether.

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate
solution, followed by brine. The solution is then dried over an anhydrous drying agent (e.g.,
MgSOa or Na2S0a.), filtered, and the solvent is removed under reduced pressure using a
rotary evaporator.

Final Product: The crude product is purified by vacuum distillation or column chromatography
to yield pure 1-bromo-3-hexyne.

Diagram of Synthetic Workflow
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Synthesis of 1-Bromo-3-hexyne
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Caption: Workflow for the synthesis of 1-bromo-3-hexyne.
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Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Protons on sp? carbons adjacent to the alkyne and the bromine atom will have
characteristic chemical shifts. The terminal methyl protons (CHs) would appear as a triplet
around 1.1 ppm. The methylene protons (CHz) adjacent to the methyl group would be a
quartet around 2.2 ppm. The methylene protons adjacent to the bromine (CH2Br) would be
significantly downfield, likely in the 3.4-3.6 ppm range, appearing as a triplet. The methylene
protons adjacent to the triple bond would be around 2.5-2.7 ppm.

e 13C NMR: The sp-hybridized carbons of the internal alkyne typically resonate in the range of
70-90 ppm.[1] The carbon bearing the bromine atom (C-Br) would appear around 30-40
ppm, while the other sp3 carbons would be further upfield.

3.2.2 Infrared (IR) Spectroscopy
e The C-H stretching of the sp3 hybridized carbons will appear just below 3000 cm~1.[2]

e The most characteristic peak for the alkyne, the C=C stretch, is expected in the 2100-2260
cm~* region. For an internal and relatively symmetric alkyne, this peak may be weak or
absent.[3][4]

o The C-Br stretch typically appears in the fingerprint region, between 500-600 cm~1.
3.2.3 Mass Spectrometry (MS)

e The mass spectrum will show a molecular ion peak (M*). Due to the presence of bromine,
there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the natural
abundance of the 7°Br and 8!Br isotopes.[5]

o Common fragmentation patterns for alkyl halides include the loss of the bromine radical (M-
79 or M-81) and alpha-cleavage (cleavage of the C-C bond adjacent to the C-Br bond).[6]

Applications in Drug Development

While direct involvement of 1-bromo-3-hexyne in specific signaling pathways or as an active
pharmaceutical ingredient is not documented, its role as a synthetic intermediate is significant.
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The introduction of a bromine atom into a potential drug molecule is a common strategy in
medicinal chemistry.[7][8]

Advantages of Bromination in Drug Design:

e Increased Potency: The bromine atom can increase the therapeutic activity of a compound.

[7]
o Metabolic Stability: It can favorably influence the drug's metabolism and duration of action.[7]

e Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction
between the electrophilic region of the halogen (the o-hole) and a nucleophilic site on a
biological target like a protein.[7][9] This can enhance ligand-receptor binding affinity and
specificity.[10][11]

1-Bromo-3-hexyne can be used in reactions like the Sonogashira coupling to synthesize
complex molecules, including pharmaceuticals, natural products, and organic materials.[12]
This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl
halide, a key step in building the carbon skeleton of many drug candidates.

Diagram of a Representative Reaction: Sonogashira Coupling
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Caption: Use of 1-bromo-3-hexyne in a Sonogashira reaction.

Conclusion

1-Bromo-3-hexyne is a highly functionalized and reactive molecule with considerable potential
in synthetic organic chemistry. While detailed physical data remains sparse, its chemical
reactivity is well-understood, making it a reliable building block for creating complex structures.
For drug development professionals, its value lies in its utility as a precursor for synthesizing
larger, biologically active molecules, leveraging the strategic advantages that brominated
compounds and alkyne functionalities offer in modern medicinal chemistry. Further research
into its specific biological activities and the development of novel synthetic applications will
continue to enhance its importance in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. pubs.acs.org [pubs.acs.org]

. youtube.com [youtube.com]

. orgchemboulder.com [orgchemboulder.com]
. chem.libretexts.org [chem.libretexts.org]

. m.youtube.com [m.youtube.com]

. youtube.com [youtube.com]

°
~ » ol EEN w N =

. Introducing bromine to the molecular structure as a strategy for drug design | Journal of
Medical Science [jms.ump.edu.pl]

o 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 9. jms.ump.edu.pl jms.ump.edu.pl]

» 10. The Significance of Halogen Bonding in Ligand—Receptor Interactions: The Lesson
Learned from Molecular Dynamic Simulati... [ouci.dntb.gov.ua]

e 11. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1600705?utm_src=pdf-body
https://www.benchchem.com/product/b1600705?utm_src=pdf-body
https://www.benchchem.com/product/b1600705?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jo00955a015
https://www.youtube.com/watch?v=WJ7s4zuSbw0
https://www.orgchemboulder.com/Spectroscopy/specttutor/alkynes.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes
https://m.youtube.com/watch?v=uYRY58x90ZY
https://www.youtube.com/watch?v=0cYVbJ4WwGs
https://jms.ump.edu.pl/index.php/JMS/article/view/1128
https://jms.ump.edu.pl/index.php/JMS/article/view/1128
https://pdfs.semanticscholar.org/4148/a2f15f0dde31b1723f7f11747008d2c8b9a3.pdf
https://jms.ump.edu.pl/index.php/JMS/article/download/1128/1136/8532
https://ouci.dntb.gov.ua/en/works/4LoLGGj7/
https://ouci.dntb.gov.ua/en/works/4LoLGGj7/
https://bioweb.supagro.inrae.fr/ESTHER/paper/abstract/Mendez_2017_Molecules_22_
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [physical and chemical properties of 1-bromo-3-hexyne].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600705#physical-and-chemical-properties-of-1-
bromo-3-hexyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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